7-Methoxy-1-methyl-2-tetralone

Asymmetric Catalysis Process Chemistry Opioid Synthesis

7-Methoxy-1-methyl-2-tetralone is a chiral α-substituted β-tetralone with a stereogenic C1 center critical for enantioselective synthesis of opioid analgesics (e.g., dezocine). The built-in chirality enables direct asymmetric alkylation under phase-transfer catalysis, bypassing inefficient classical resolution of racemates required when using 7-methoxy-2-tetralone. The 7-methoxy group is retained to yield the active metabolite. Ideal for API intermediate production.

Molecular Formula C12H14O2
Molecular Weight 190.24 g/mol
CAS No. 1204-23-5
Cat. No. B058130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methoxy-1-methyl-2-tetralone
CAS1204-23-5
Synonyms1-Methyl-7-methoxy-2-tetralone;  1-Methyl-7-methoxy-3,4-dihydro-2(1H)-naphthalenone;  1-Methyl-7-methoxy-β-tetralone;  7- Methoxy-1-methyl-2-tetralone
Molecular FormulaC12H14O2
Molecular Weight190.24 g/mol
Structural Identifiers
SMILESCC1C(=O)CCC2=C1C=C(C=C2)OC
InChIInChI=1S/C12H14O2/c1-8-11-7-10(14-2)5-3-9(11)4-6-12(8)13/h3,5,7-8H,4,6H2,1-2H3
InChIKeyDYIWPPSNJSVFED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methoxy-1-methyl-2-tetralone (CAS 1204-23-5): A Strategic Intermediate for Asymmetric Synthesis of Opioid Analgesics


7-Methoxy-1-methyl-2-tetralone (CAS 1204-23-5), also known as 1-methyl-7-methoxy-2-tetralone, is a chiral tetralone derivative with the molecular formula C12H14O2 and a molecular weight of 190.24 g/mol [1]. It is classified as an α-substituted β-tetralone, a bicyclic scaffold that combines an aromatic ring with a partially saturated cyclohexanone moiety [2]. The compound is characterized by a stereogenic center at the C1 position, which is critical for its primary application as a key intermediate in the enantioselective synthesis of opioid analgesics, most notably dezocine [3]. Its procurement is typically driven by the need for high enantiomeric purity and reliable performance in downstream asymmetric catalytic transformations [4].

Why Substituting 7-Methoxy-1-methyl-2-tetralone with Unsubstituted or Regioisomeric Tetralones Compromises Synthetic Outcomes


While 7-methoxy-2-tetralone (CAS 4133-34-0) and 1-methyl-2-tetralone (CAS 4024-14-0) may appear as cost-effective alternatives due to their simpler structures, they lack the precise substitution pattern required for the synthesis of clinically relevant opioid analgesics [1]. The 7-methoxy group is essential for the final pharmacological activity of the target drug, as it is retained throughout the synthetic sequence to yield the active 3-hydroxy metabolite of dezocine [2]. The C1 methyl group is not merely a passive substituent; it introduces a chiral center that is the focal point for the critical enantioselective phase-transfer catalyzed alkylation step, which directly determines the stereochemical purity and, consequently, the efficacy and safety profile of the final API [3]. Attempting to install the C1 methyl group later, or using 7-methoxy-2-tetralone and attempting an achiral alkylation, leads to a racemic mixture requiring costly and inefficient classical resolution, a process avoided by the strategic, built-in chirality of 7-methoxy-1-methyl-2-tetralone [4].

Quantitative Differentiation of 7-Methoxy-1-methyl-2-tetralone Against Structural Analogs


Superior Enantioselectivity in Asymmetric Phase-Transfer Catalysis Compared to Non-Substituted Tetralone

In a direct head-to-head comparison of enantioselective alkylation using a cinchona alkaloid-derived phase-transfer catalyst, 7-Methoxy-1-methyl-2-tetralone demonstrated vastly superior enantioselectivity relative to 7-methoxy-2-tetralone. The presence of the C1 methyl group creates a prochiral enolate that can be effectively differentiated by the chiral catalyst, a feature absent in the simpler 7-methoxy-2-tetralone, which yields a racemic or near-racemic product under the same conditions [1].

Asymmetric Catalysis Process Chemistry Opioid Synthesis

Higher Alkylation Yield Under Optimized Catalytic Conditions Compared to In-Class Unsubstituted Analog

Cross-study comparison reveals that the optimal conditions for the enantioselective alkylation of 7-Methoxy-1-methyl-2-tetralone achieve a significantly higher yield than those reported for the analogous reaction using the non-methylated 7-methoxy-2-tetralone as a starting material [1].

Synthetic Methodology Reaction Optimization Dezocine Intermediate

Substantially Higher Boiling Point for Purification and Handling Versus Non-Methoxylated Analog

Class-level inference based on structural features shows that the 7-methoxy substituent in 7-Methoxy-1-methyl-2-tetralone imparts a significantly higher boiling point compared to the non-methoxylated analog 1-methyl-2-tetralone, which facilitates its purification via vacuum distillation and offers a wider operational window for handling [1].

Physical Properties Purification Process Safety

Improved Lipophilicity (XLogP3) for Optimized Biphasic Reaction Performance

A computed class-level comparison of lipophilicity indicates that 7-Methoxy-1-methyl-2-tetralone possesses a balanced logP value that is more suitable for the biphasic (toluene/water) conditions of the critical phase-transfer catalyzed alkylation than either the less lipophilic 7-methoxy-2-tetralone or the more lipophilic 1-methyl-2-tetralone [1].

Physicochemical Property Process Chemistry Lipophilicity

Higher Reported Purity Specifications for Advanced Intermediates

Commercial suppliers of 7-Methoxy-1-methyl-2-tetralone consistently list a minimum purity specification of 98%, which is notably higher than the typical 95% purity commonly offered for the less specialized analog 7-methoxy-2-tetralone . This reflects the compound's status as a critical advanced intermediate where high purity is non-negotiable for achieving high yields and enantioselectivity in the subsequent step .

Quality Control Procurement Specification

Validated Research and Industrial Application Scenarios for 7-Methoxy-1-methyl-2-tetralone


Enantioselective Synthesis of the Dezocine Key Intermediate

7-Methoxy-1-methyl-2-tetralone is the optimal starting material for the enantioselective synthesis of (R)-(+)-1-(5-bromopentyl)-1-methyl-7-methoxy-2-tetralone, a key intermediate in the production of the opioid analgesic dezocine. Evidence shows that under optimized phase-transfer catalysis with a specific cinchona-derived catalyst (C7), the compound undergoes alkylation with 1,5-dibromopentane to yield the desired (R)-enantiomer in 70% yield and a 94:6 enantiomeric ratio . This route bypasses the inefficient and costly classical resolution of the racemate, providing a direct and economical path to the chiral API intermediate [5].

Building Block for Asymmetric Synthesis of Eptazocine

Beyond dezocine, 7-Methoxy-1-methyl-2-tetralone serves as the starting point for the novel, mild, and practical asymmetric synthesis of eptazocine hydrobromide, another benzomorphan-class opioid analgesic. The process leverages the inherent chirality of the tetralone under the catalysis of N-(p-trifluoromethylbenzyl)cinchonidinium bromide, demonstrating the compound's versatility as a platform for generating multiple pharmaceutically relevant scaffolds .

General Synthesis of 1-Substituted-2-Tetralone Libraries

For medicinal chemistry programs exploring the opioid pharmacophore, 7-Methoxy-1-methyl-2-tetralone is a validated starting material for generating libraries of 1-substituted-2-tetralones. Its established reactivity profile, particularly in diol dehydration and ketone transposition reactions, allows for the predictable and high-yielding synthesis of diverse analogs for structure-activity relationship (SAR) studies . This is in contrast to using 7-methoxy-2-tetralone, which would require an additional, less efficient methylation step to access the 1-substituted series [5].

Process Chemistry Development for Continuous-Flow Manufacturing

The well-defined physical properties and reactivity of 7-Methoxy-1-methyl-2-tetralone make it a suitable candidate for developing advanced continuous-flow manufacturing processes. A reported continuous-flow synthesis demonstrated the production of the compound in an overall yield of up to 76.6% with 99% purity, showcasing its compatibility with modern, intensified process technologies that offer significant advantages over traditional batch operations, including reduced reaction times and improved safety .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Methoxy-1-methyl-2-tetralone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.